Tetrahydroalstonine(1+)
Description
Contextual Significance as a Monoterpene Indole (B1671886) Alkaloid in Plant Secondary Metabolism
Tetrahydroalstonine (B1682762) is a naturally occurring compound found in various plant species, including those from the Apocynaceae, Rubiaceae, and Loganiaceae families. researchgate.netnih.gov It is notably present in medicinal plants such as Catharanthus roseus (Madagascar periwinkle) and Rauvolfia serpentina. nih.govresearchgate.netresearchgate.net In the intricate biosynthetic pathways of these plants, tetrahydroalstonine is a key intermediate. nih.gov
The biosynthesis of MIAs originates from the precursor strictosidine (B192452). nih.govmdpi.com Through a series of enzymatic reactions, strictosidine is converted to strictosidine aglycone. nih.gov A crucial branching point in the pathway involves the reduction of the strictosidine aglycone intermediate to form various heteroyohimbine alkaloids, including tetrahydroalstonine. nih.gov Specifically, the enzyme tetrahydroalstonine synthase (THAS), a medium-chain dehydrogenase/reductase, catalyzes the conversion of cathenamine (B1202132) (an isomer of deglycosylated strictosidine) to tetrahydroalstonine. nih.govoup.commpg.de This reaction is a critical step that contributes to the vast structural diversity of MIAs. nih.gov
The significance of tetrahydroalstonine extends to its role as a precursor for other alkaloids. For instance, it can be oxidized to form alstonine (B1665729), another bioactive MIA. oup.comfrontiersin.org The study of tetrahydroalstonine's biosynthesis provides valuable insights into the complex regulatory networks and enzymatic machinery that govern the production of these medicinally important compounds. researchgate.net
Historical Perspectives in Chemical and Biological Investigations of Tetrahydroalstonine(1+)
The investigation of tetrahydroalstonine dates back several decades, with early studies focusing on its isolation and structural elucidation. The fundamental structure of tetrahydroalstonine was determined through extensive NMR studies conducted in the mid-20th century. nih.gov It is classified as a heteroyohimbine alkaloid with a corynanthean-type skeleton. nih.gov
Early chemical investigations also explored the semi-synthesis of tetrahydroalstonine. A common method involves the reduction of serpentine, another alkaloid found in Catharanthus roseus, using sodium borohydride (B1222165) (NaBH4). nih.gov This reaction, often performed on a total alkaloid extract, also yields tetrahydroalstonine from the reduction of alstonine. nih.gov
Biological investigations have revealed a range of activities associated with tetrahydroalstonine. It has been identified as a selective α2-adrenergic receptor antagonist and has demonstrated neuroprotective effects. medchemexpress.com Studies have also explored its potential in regulating autophagy-lysosomal function. medchemexpress.com Furthermore, research in the 1980s investigated its effects on blood pressure and its interactions with other compounds. biocrick.com
Methodological Approaches in Tetrahydroalstonine(1+) Research
A variety of sophisticated analytical and molecular techniques are employed in the study of tetrahydroalstonine.
Isolation and Identification:
Chromatography: High-performance liquid chromatography (HPLC) and high-performance thin-layer chromatography (HPTLC) are standard methods for the separation and quantification of tetrahydroalstonine from plant extracts. nih.govresearchgate.net Ultra-performance liquid chromatography-mass spectrometry (UPLC-MS) provides a powerful tool for the rapid identification of tetrahydroalstonine and other related alkaloids in complex mixtures. nih.gov
Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy has been fundamental in the structural elucidation of tetrahydroalstonine. nih.gov Mass spectrometry, often coupled with gas chromatography (GC-MS), is used for identification and fragmentation analysis. notulaebotanicae.rompg.de
Biosynthetic Pathway Elucidation:
Enzyme Assays: In vitro enzyme assays are crucial for characterizing the function of biosynthetic enzymes like tetrahydroalstonine synthase (THAS). rsc.org These assays typically involve incubating the purified enzyme with its substrate and analyzing the products using chromatographic and spectroscopic methods.
Molecular Biology Techniques: The cloning and characterization of genes encoding biosynthetic enzymes are central to understanding the MIA pathway. nih.gov Techniques such as virus-induced gene silencing (VIGS) have been used to identify the function of specific genes in planta. nih.gov
Metabolic Engineering: Heterologous expression systems, such as yeast (Saccharomyces cerevisiae) and Nicotiana benthamiana, are utilized to reconstitute parts of the MIA biosynthetic pathway and to produce specific alkaloids like tetrahydroalstonine. frontiersin.orgoup.com
Interactive Data Table: Key Enzymes in Tetrahydroalstonine Biosynthesis
| Enzyme | Abbreviation | Function | Organism |
| Tetrahydroalstonine Synthase | THAS | Catalyzes the reduction of cathenamine to tetrahydroalstonine. nih.govoup.com | Catharanthus roseus |
| Strictosidine Synthase | STR | Catalyzes the condensation of tryptamine (B22526) and secologanin (B1681713) to form strictosidine. mdpi.comresearchgate.net | Catharanthus roseus |
| Strictosidine β-D-Glucosidase | SGD | Deglycosylates strictosidine to form strictosidine aglycone. researchgate.net | Catharanthus roseus |
| Alstonine Synthase | AS | Oxidizes tetrahydroalstonine to alstonine. oup.comfrontiersin.org | Catharanthus roseus |
| Heteroyohimbine Synthase | HYS | Produces a mixture of ajmalicine (B1678821) and tetrahydroalstonine. oup.commpg.de | Catharanthus roseus |
Interactive Data Table: Analytical Techniques for Tetrahydroalstonine Research
| Technique | Application |
| High-Performance Liquid Chromatography (HPLC) | Separation and quantification of tetrahydroalstonine. nih.govresearchgate.net |
| High-Performance Thin-Layer Chromatography (HPTLC) | Simultaneous determination of multiple indole alkaloids, including tetrahydroalstonine. nih.gov |
| Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) | Rapid identification and analysis of tetrahydroalstonine in complex mixtures. nih.gov |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification and fragmentation analysis of tetrahydroalstonine. notulaebotanicae.rompg.de |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation of tetrahydroalstonine. nih.gov |
Structure
3D Structure
Properties
Molecular Formula |
C21H25N2O3+ |
|---|---|
Molecular Weight |
353.4 g/mol |
IUPAC Name |
methyl (1S,15S,16S,20S)-16-methyl-17-oxa-3-aza-13-azoniapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8,18-pentaene-19-carboxylate |
InChI |
InChI=1S/C21H24N2O3/c1-12-16-10-23-8-7-14-13-5-3-4-6-18(13)22-20(14)19(23)9-15(16)17(11-26-12)21(24)25-2/h3-6,11-12,15-16,19,22H,7-10H2,1-2H3/p+1/t12-,15-,16-,19-/m0/s1 |
InChI Key |
GRTOGORTSDXSFK-DLLGKBFGSA-O |
Isomeric SMILES |
C[C@H]1[C@@H]2C[NH+]3CCC4=C([C@@H]3C[C@@H]2C(=CO1)C(=O)OC)NC5=CC=CC=C45 |
Canonical SMILES |
CC1C2C[NH+]3CCC4=C(C3CC2C(=CO1)C(=O)OC)NC5=CC=CC=C45 |
Origin of Product |
United States |
Natural Occurrence and Isolation Methodologies of Tetrahydroalstonine 1+
Plant Sources and Distribution within Apocynaceae and Rubiaceae Families
The Apocynaceae family, commonly known as the dogbane family, and the Rubiaceae family, which includes coffee, are rich sources of a diverse array of alkaloids, including Tetrahydroalstonine(1+). wikipedia.orgbiorxiv.org These plants are typically found in tropical and subtropical regions of the world. wikipedia.org
Catharanthus roseus as a Source Organism
Catharanthus roseus, also known as the Madagascar periwinkle, is a well-documented source of Tetrahydroalstonine(1+). nih.govebi.ac.ukresearchgate.net This plant is renowned for producing a wide range of terpenoid indole (B1671886) alkaloids (TIAs), including the famous anticancer agents vinblastine (B1199706) and vincristine. researchgate.net Tetrahydroalstonine (B1682762) is a key intermediate in the complex biosynthetic pathways of these alkaloids. nih.govresearchgate.net An enzyme, Tetrahydroalstonine synthase (THAS), has been identified in C. roseus that catalyzes the formation of tetrahydroalstonine from strictosidine (B192452) aglycone. nih.gov Studies have shown that the expression of certain transporter genes, like CjMDR1, in C. roseus cells can lead to a significant increase in the accumulation of tetrahydroalstonine and its stereoisomer, ajmalicine (B1678821). ebi.ac.uk
Rhazya stricta and Alstonia scholaris Contributions
Rhazya stricta, a member of the Apocynaceae family native to the Middle East and the Indian subcontinent, is another significant source of Tetrahydroalstonine(1+). nih.govwiley.com The alkaloid has been isolated from the fruits of this plant. ebi.ac.ukwiley.com Over 100 different alkaloids have been identified in R. stricta, highlighting its rich phytochemical profile. nih.gov
Alstonia scholaris, commonly known as the devil's tree, also from the Apocynaceae family, has been shown to contain Tetrahydroalstonine(1+). mdpi.comnih.gov The alkaloid has been isolated from the roots of this plant. mdpi.com Alstonia scholaris is a large evergreen tree found in the tropical and subtropical regions of Asia and Australia. wikipedia.org
Uncaria rhynchophylla and Other Relevant Genera
Within the Rubiaceae family, Uncaria rhynchophylla is a notable source of Tetrahydroalstonine(1+). biorxiv.orgresearchgate.netzobodat.at This plant, a climbing shrub, is used in traditional Chinese medicine. researchgate.net Chromatographic analysis of U. rhynchophylla extracts has confirmed the presence of tetrahydroalstonine alongside other alkaloids like rhynchophylline (B1680612) and isocorynoxeine. researchgate.net Other species within the Uncaria genus also produce a variety of indole alkaloids. nih.gov Additionally, Tetrahydroalstonine(1+) has been reported in other genera such as Rauvolfia, including Rauvolfia cubana and Rauvolfia tetraphylla, and Kopsia officinalis. nih.govresearchgate.net
Table 1: Plant Sources of Tetrahydroalstonine(1+)
| Family | Genus | Species | Plant Part |
|---|---|---|---|
| Apocynaceae | Catharanthus | roseus | Whole plant, Roots nih.govebi.ac.ukresearchgate.netebi.ac.uk |
| Apocynaceae | Rhazya | stricta | Fruits, Leaves ebi.ac.uknih.govwiley.com |
| Apocynaceae | Alstonia | scholaris | Roots mdpi.comnih.gov |
| Apocynaceae | Rauvolfia | tetraphylla | Leaf researchgate.net |
| Apocynaceae | Rauvolfia | cubana | Not specified nih.gov |
| Apocynaceae | Kopsia | officinalis | Not specified nih.gov |
Advanced Isolation and Purification Techniques for Tetrahydroalstonine(1+)
The isolation and purification of Tetrahydroalstonine(1+) from its natural plant sources involve a series of sophisticated extraction and chromatographic techniques. These methods are designed to efficiently separate the target alkaloid from a complex mixture of other plant metabolites.
Chromatographic Separations
Chromatography is a cornerstone technique for the separation and purification of alkaloids like Tetrahydroalstonine(1+). column-chromatography.com Various chromatographic methods are employed, each leveraging different physical and chemical properties of the molecules to achieve separation.
Column Chromatography: This is a widely used preparative technique for separating crude plant extracts. For the isolation of tetrahydroalstonine from Alstonia scholaris, a silica (B1680970) gel column chromatography was utilized, followed by purification with Sephadex LH-20. mdpi.com
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful analytical and preparative tool for separating complex mixtures with high resolution. An isocratic HPLC method has been developed for the simultaneous quantification of tetrahydroalstonine and other alkaloids in Rauwolfia tetraphylla using a reverse-phase C18 column. researchgate.net Normal phase liquid chromatography has also been used to resolve tetrahydroalstonine from its stereoisomer, ajmalicine. researchgate.net
Thin-Layer Chromatography (TLC): Preparative thin-layer chromatography has been successfully used to isolate tetrahydroalstonine from enzymatic reactions in Catharanthus roseus studies. nih.gov TLC is also commonly used to monitor the progress of column chromatography separations.
Solvent Extraction and Enrichment Strategies
Solvent extraction is the initial and crucial step in isolating alkaloids from plant material. The choice of solvent and the extraction conditions are critical for maximizing the yield of the target compound.
The general principle of alkaloid extraction relies on their basic nature. alfa-chemistry.comresearchgate.net Plant material is often first treated with an acidic solution to form alkaloid salts, which are soluble in water. alfa-chemistry.com This aqueous extract is then basified to liberate the free alkaloids, which can then be extracted into an organic solvent. alfa-chemistry.comgoogle.com
A typical procedure for isolating tetrahydroalstonine from Alstonia scholaris involved percolating the air-dried root powder with 95% ethanol. mdpi.com The resulting crude extract was then subjected to an acid-base partitioning process. The acidic water-soluble portion was basified with ammonium (B1175870) hydroxide (B78521) and then partitioned with chloroform (B151607) to obtain a total alkaloid residue. mdpi.com This residue was then further purified using chromatographic techniques. mdpi.com
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| Ajmalicine |
| Alstonine (B1665729) |
| Akuammigine |
| Corynantheine |
| Corynoxeine |
| Dihydrocorynantheine |
| Geissoschizine methyl ether |
| Hirsuteine |
| Hirsutine |
| Isocorynoxeine |
| Isopteropodine |
| Isoreserpiline |
| Isorhynchophylline |
| Pteropodine |
| Rhazimine |
| Rhynchophylline |
| Serpentine |
| Strictosidine |
| Strictosidine aglycone |
| Tabersonine |
| Tetrahydroalstonine |
| Tetrahydroalstonine(1+) |
| Vinblastine |
| Vincristine |
Biosynthesis and Enzymatic Pathways of Tetrahydroalstonine 1+
Upstream Precursors and Strictosidine (B192452) Aglycone as a Branchpoint Intermediate
The journey to Tetrahydroalstonine(1+) begins with the convergence of two primary metabolic pathways: the shikimate pathway, which provides tryptamine (B22526), and the methylerythritol phosphate (B84403) (MEP) pathway, which yields the monoterpenoid secologanin (B1681713). The crucial first committed step in the biosynthesis of over 3,000 MIAs is the Pictet-Spengler condensation of tryptamine and secologanin, a reaction catalyzed by strictosidine synthase (STR) to form strictosidine. nih.govresearchgate.netbiorxiv.org
Following its synthesis, strictosidine is acted upon by strictosidine β-D-glucosidase (SGD), which removes the glucose moiety to produce the highly reactive and unstable strictosidine aglycone. nih.govnih.gov This aglycone is a critical branchpoint intermediate, capable of rearranging into several isomers, including cathenamine (B1202132) and its corresponding iminium species. nih.govacs.org The fate of the strictosidine aglycone is a pivotal determinant for the vast structural diversity observed in the MIA family, with different enzymatic pathways pulling the intermediate toward the synthesis of various alkaloid scaffolds. nih.govnih.gov
Key Enzymatic Transformations in Tetrahydroalstonine(1+) Formation
The conversion of the reactive strictosidine aglycone to the stable heteroyohimbine alkaloid Tetrahydroalstonine(1+) is orchestrated by a series of specific enzymatic reactions.
Tetrahydroalstonine (B1682762) Synthase (THAS) Activity and Stereoselectivity
Tetrahydroalstonine synthase (THAS), a member of the medium-chain dehydrogenase/reductase (MDR) superfamily, is the key enzyme responsible for the formation of tetrahydroalstonine. nih.govmpg.de It catalyzes the NADPH-dependent reduction of an iminium isomer of strictosidine aglycone. biorxiv.orgnih.gov This reaction is highly stereoselective, with THAS predominantly producing the (S)-C20 diastereomer, tetrahydroalstonine, with approximately 95% specificity. nih.govresearchgate.net A minor product, ajmalicine (B1678821), which is a stereoisomer of tetrahydroalstonine, is also formed. nih.gov The enzyme's ability to selectively bind and reduce the correct isomer from a mixture of equilibrating tautomers is crucial for this stereochemical control. nih.govresearchgate.net
Role of Medium-Chain Dehydrogenases/Reductases (MDRs)
THAS belongs to the broad family of medium-chain dehydrogenases/reductases (MDRs), which are pivotal in MIA biosynthesis. acs.orgnih.gov These enzymes typically catalyze the oxidation of alcohols or the reduction of aldehydes and ketones. nih.govacs.org However, in the context of MIA biosynthesis, many MDRs, including THAS, have evolved to perform non-canonical reductions of iminium ions. acs.orgnih.gov This functional diversification within the MDR family is a key evolutionary driver for the chemical diversity of MIAs. acs.orgnih.gov The reduction of the iminium moiety of strictosidine aglycone by various MDRs leads to the formation of several distinct alkaloid skeletons. acs.orgacs.org
Investigation of Sarpagan Bridge Enzyme (SBE) in Aromatization
While not directly involved in the formation of Tetrahydroalstonine(1+), the sarpagan bridge enzyme (SBE), a cytochrome P450, demonstrates the potential for further transformation of the heteroyohimbine scaffold. nih.govnih.gov Intriguingly, SBE has been shown to catalyze the aromatization of tetrahydroalstonine and its isomer, ajmalicine, into their corresponding fully aromatic β-carboline forms, alstonine (B1665729) and serpentine, respectively. nih.govuniprot.org This reaction involves a four-electron oxidation and highlights the catalytic plasticity of enzymes within the MIA pathway, where a single enzyme can act on different substrates to produce structurally distinct products. nih.gov
Metabolic Channeling and Subcellular Compartmentation of Biosynthesis
The biosynthesis of Tetrahydroalstonine(1+) is a highly organized process, involving the coordinated action of enzymes located in different subcellular compartments. This spatial separation necessitates the transport of intermediates and suggests the existence of metabolic channeling to ensure efficient and controlled synthesis. nih.govfrontiersin.org
The initial steps of MIA biosynthesis occur in different cellular locations. For instance, in Catharanthus roseus, strictosidine synthase is found in the vacuole. nih.gov After its synthesis, strictosidine is transported out of the vacuole, where it is deglycosylated by SGD. nih.gov Notably, both SGD and THAS have been found to be localized in the nucleus, a highly unusual site for secondary metabolite biosynthesis. nih.gov This co-localization suggests a mechanism of metabolic channeling, where the reactive and potentially toxic strictosidine aglycone is directly passed from SGD to THAS. nih.gov This channeling would prevent the diffusion of the unstable intermediate and efficiently direct it towards tetrahydroalstonine synthesis. nih.govnih.gov This intricate subcellular organization underscores the plant's sophisticated strategy to manage reactive intermediates and optimize the production of specific alkaloids. researchgate.net
Genetic Regulation and Transcriptional Control of Biosynthetic Genes
The production of Tetrahydroalstonine(1+) and other MIAs is tightly regulated at the genetic level, responding to developmental cues and environmental stresses. nih.govresearchgate.net The expression of MIA biosynthetic genes is controlled by a complex network of transcription factors (TFs). nih.govresearchgate.net
Epimerization Pathways of Tetrahydroalstonine(1+) Diastereomers
The stereochemical diversity of heteroyohimbine alkaloids, including the diastereomers of tetrahydroalstonine, is a critical determinant of their biological activities. Plants have evolved sophisticated enzymatic strategies to control and modify the stereochemistry at key chiral centers, particularly at the C3 position. This epimerization, the conversion of one stereoisomer into another, is not a random process but a highly regulated enzymatic pathway. The co-occurrence of 3S- and 3R-configured indole (B1671886) alkaloids in plants like Rauvolfia verticillata suggests that the 3R alkaloids are biosynthetically derived from their 3S counterparts. biorxiv.orgbiorxiv.org
A principal mechanism for this stereochemical inversion is a two-step enzymatic sequence involving oxidation followed by a stereospecific reduction. biorxiv.orgbiorxiv.org This process effectively inverts the configuration at the C3 carbon, converting a 3S-configured alkaloid like tetrahydroalstonine into its 3R epimer, akuammigine. biorxiv.orgbiorxiv.org
Research on Rauvolfia verticillata has identified two key enzymes that orchestrate this transformation. biorxiv.orgbiorxiv.org The first is a flavin-dependent oxidase named 3-dehydro-tetrahydroalstonine synthase (RvDTS1). biorxiv.orgbiorxiv.org This enzyme catalyzes the oxidation of 3S-tetrahydroalstonine to form a reactive iminium intermediate, 3-dehydro-tetrahydroalstonine. biorxiv.orgbiorxiv.org This intermediate is then acted upon by a second enzyme, a medium-chain dehydrogenase/reductase (MDR) known as 3-dehydrotetrahydroalstonine reductase (RvDTR), which catalyzes the stereospecific reduction to yield the 3R-configured product, akuammigine. biorxiv.orgbiorxiv.org This enzymatic epimerization from the 3S to the 3R configuration appears to be an irreversible process, as the resulting 3R products are not oxidized by RvDTS1. biorxiv.org This two-step epimerization is a crucial branching point in the biosynthesis of complex monoterpene indole alkaloids (MIAs), as only 3R precursors can be converted into certain classes of spirooxindole alkaloids. biorxiv.org
Table 1: Enzymatic Epimerization of Tetrahydroalstonine to Akuammigine
| Step | Substrate | Enzyme | Intermediate/Product | Configuration Change |
|---|---|---|---|---|
| 1. Oxidation | (3S)-Tetrahydroalstonine | RvDTS1 (3-dehydro-tetrahydroalstonine synthase) | 3-dehydro-tetrahydroalstonine (Iminium intermediate) | 3S -> Planar Iminium |
| 2. Reduction | 3-dehydro-tetrahydroalstonine | RvDTR (3-dehydrotetrahydroalstonine reductase) | (3R)-Akuammigine | Planar Iminium -> 3R |
This table outlines the sequential enzymatic reactions responsible for the epimerization of (3S)-Tetrahydroalstonine to its (3R) diastereomer, akuammigine, as identified in Rauvolfia verticillata. biorxiv.orgbiorxiv.org
Beyond the direct epimerization of a fully formed alkaloid, the generation of different diastereomers is also controlled at the initial point of synthesis from the common precursor, strictosidine aglycone. nih.govoup.com In Catharanthus roseus, different medium-chain dehydrogenase/reductase (MDR) enzymes exhibit distinct product specificities. oup.comresearchgate.net Tetrahydroalstonine synthase (THAS) is highly specific and primarily produces tetrahydroalstonine. nih.govoup.com In contrast, another enzyme, heteroyohimbine synthase (HYS), produces a mixture of diastereomers, including ajmalicine and tetrahydroalstonine, from the same precursor. oup.comresearchgate.net This demonstrates that the stereochemical outcome is dictated by the specific synthase enzyme acting on the common intermediate, highlighting a key mechanism for generating alkaloid diversity. researchgate.netrcsb.org
Table 2: Product Specificity of Heteroyohimbine Synthase (HYS) vs. Tetrahydroalstonine Synthase (THAS)
| Enzyme | Precursor | Product(s) | Diastereomer Ratio |
|---|---|---|---|
| Tetrahydroalstonine Synthase (THAS) | Strictosidine Aglycone | Tetrahydroalstonine | ~95% Tetrahydroalstonine |
| Heteroyohimbine Synthase (HYS) | Strictosidine Aglycone | Ajmalicine, Tetrahydroalstonine, Mayumbine | ~55% : 27% : 15% |
This table compares the different product profiles of two synthases from Catharanthus roseus acting on the same precursor, illustrating enzyme-controlled generation of diastereomers. The ratios for HYS are approximate and based on reported findings.
Chemical Synthesis and Synthetic Derivatization of Tetrahydroalstonine 1+
Bioinspired Total Synthesis Approaches to Tetrahydroalstonine(1+) and Analogs
Bioinspired synthesis endeavors to mimic nature's biosynthetic pathways in a laboratory setting. jst.go.jp For monoterpenoid indole (B1671886) alkaloids like tetrahydroalstonine (B1682762), this often involves leveraging key biosynthetic intermediates, such as strictosidine (B192452) or its aglycone, to construct the complex molecular framework. jst.go.jpresearchgate.net
The total synthesis of tetrahydroalstonine and its analogs has been achieved from relatively simple and commercially available starting materials. A notable strategy involves mimicking the biosynthetic pathway where tryptamine (B22526) and the monoterpenoid secologanin (B1681713) are key precursors. jst.go.jp In the laboratory, this is often accomplished through the Pictet-Spengler reaction between tryptamine and a secologanin-derived component to form the central indole scaffold, which is then further elaborated.
| Starting Precursor | Key Intermediate | Target Alkaloid | Reference |
| Strictosidine Aglycone | - | (-)-Tetrahydroalstonine | jst.go.jp |
| Diethyl L-tartrate | cis-ring fused adduct (from hetero-Diels-Alder) | (–)-Tetrahydroalstonine | rsc.orgrsc.org |
| Tryptamine & Secologanin | Strictosidine | Tetrahydroalstonine (in biosynthesis) | jst.go.jp |
Achieving the correct stereochemistry at multiple chiral centers is a primary challenge in the synthesis of tetrahydroalstonine. Various methodologies have been developed to address this. A key example is the use of the intramolecular hetero-Diels–Alder reaction. rsc.orgrsc.org This reaction, starting from a precursor derived from diethyl L-tartrate, allows for high diastereoselectivity, selectively furnishing the cis-fused D/E ring system characteristic of tetrahydroalstonine. rsc.org By controlling the geometry of the dienophile, this method provides precise control over the stereochemical outcome. rsc.org
In nature, the stereoselectivity is governed by enzymes. Tetrahydroalstonine synthase (THAS), a medium-chain dehydrogenase/reductase, catalyzes the reduction of the strictosidine aglycone iminium intermediate with high stereospecificity to yield tetrahydroalstonine. mpg.debiorxiv.org Structural studies of these enzymes provide insight into how the active site controls the stereochemical course of the reduction, which can inspire the design of new stereoselective catalysts and reagents. mpg.de
Strategies from Simple Precursors to Complex Indole Scaffolds
Semi-Synthetic Modifications and Derivatization Strategies
Semi-synthesis, the chemical modification of a naturally sourced starting material, is a powerful tool for producing analogs of tetrahydroalstonine. These modifications are pursued to enhance biological properties or to facilitate analytical detection and characterization.
Modifying the tetrahydroalstonine scaffold can lead to derivatives with altered or enhanced biological activities. A key transformation is the enzymatic oxidation of tetrahydroalstonine. For instance, sarpagan bridge enzyme (SBE), a cytochrome P450, can aromatize tetrahydroalstonine into the corresponding β-carboline, alstonine (B1665729). nih.gov Alstonine itself is noted for its use as a remedy for psychosis and other nervous system disorders, demonstrating how a semi-synthetic modification can yield a compound with distinct pharmacological properties. nih.gov
Another strategy involves enzymatic epimerization. The stereochemistry at the C3 position is crucial for the biological activity of heteroyohimbine alkaloids. mpg.de Enzymes have been discovered that can convert 3S-tetrahydroalstonine into its 3R epimer, akuammigine, through a sequential oxidation and reduction process. biorxiv.org This enzymatic approach allows access to diastereomers that are difficult to obtain through classical synthesis. Furthermore, precursor-directed biosynthesis has been used to generate novel fluorinated and deuterated derivatives of tetrahydroalstonine, which can exhibit enhanced properties. biorxiv.org
| Starting Compound | Reagent/Enzyme | Product | Purpose | Reference |
| Tetrahydroalstonine | Sarpagan Bridge Enzyme (SBE) | Alstonine | Accessing β-carboline with different bioactivity | nih.gov |
| 3S-Tetrahydroalstonine | RvDTS1 / RvDTR (enzymes) | 3R-Akuammigine | Stereochemical diversification | biorxiv.org |
| Tetrahydroalstonine Precursors | Fluorinated/Deuterated Building Blocks | Fluorinated/Deuterated Tetrahydroalstonine | Generation of novel derivatives | biorxiv.org |
For analytical purposes, such as quantification in complex biological matrices, derivatization is sometimes employed to improve the detection sensitivity and chromatographic behavior of an analyte. researchgate.net While tetrahydroalstonine can be analyzed directly, derivatization strategies common for other natural products could be applied.
More frequently, specific analytical techniques are optimized for the direct characterization of the underivatized molecule. High-resolution mass spectrometry is a cornerstone for the analytical characterization of tetrahydroalstonine. In positive ionization mode, tetrahydroalstonine is typically detected as its protonated molecule [M+H]+. nih.gov Tandem mass spectrometry (MS/MS) experiments provide characteristic fragmentation patterns that serve as a structural fingerprint for unambiguous identification. The synthesis of deuterated derivatives of tetrahydroalstonine provides ideal internal standards for quantitative LC-MS analysis, correcting for variations in sample preparation and instrument response. biorxiv.org
Table of Key Analytical Data for Tetrahydroalstonine(1+)
| Analytical Parameter | Value/Description | Source |
|---|---|---|
| Molecular Formula | C21H24N2O3 | nih.gov |
| Molecular Weight | 352.4 g/mol | nih.gov |
| Precursor Ion (LC-MS) | m/z 353.18706 [M+H]+ | nih.gov |
Modification for Enhanced Biological Activity
Novel Synthetic Routes and Method Development
A concise strategy for accessing the heteroyohimboid family, including (±)-tetrahydroalstonine, has also been reported. acs.org The development of chemoenzymatic routes represents a modern frontier in synthesis. For example, a collective biosynthetic platform has been developed for producing spirooxindole alkaloids, which uses strictosidine as a starting point and proceeds through tetrahydroalstonine as a key intermediate. biorxiv.org This approach combines the selectivity of enzymes with the practicality of chemical synthesis, opening new avenues for producing complex natural products and their derivatives. biorxiv.org The continuous innovation in areas like organocatalysis and transition-metal-catalyzed reactions is also expected to contribute new and improved routes to the tetrahydroalstonine core structure. researchgate.net
Advanced Structural Analysis and Stereochemical Elucidation of Tetrahydroalstonine 1+
Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. rockymountainlabs.com For Tetrahydroalstonine(1+), both one-dimensional (1D) and two-dimensional (2D) NMR experiments performed on its conjugate base, tetrahydroalstonine (B1682762), have been fundamental in assigning the proton (¹H) and carbon (¹³C) signals, thereby establishing the covalent framework of the molecule. ebi.ac.uk
Table 1: NMR Spectroscopic Techniques for Tetrahydroalstonine Structure Elucidation
| Technique | Purpose | Reference |
|---|---|---|
| ¹H NMR | Identifies the chemical environment and connectivity of hydrogen atoms. | uc.eduhmdb.ca |
| ¹³C NMR | Determines the number and type of carbon atoms in the molecule. | nih.gov |
| 2D NMR (e.g., COSY, HSQC) | Establishes correlations between protons and carbons to map the complete molecular structure. | ebi.ac.uk |
Mass Spectrometry (MS) Mass spectrometry provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition. In the case of Tetrahydroalstonine(1+), it is directly observed in positive ionization mode as the protonated molecular ion [M+H]⁺ of tetrahydroalstonine. nih.gov High-resolution techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) using an IT-TOF (Ion Trap-Time-of-Flight) analyzer have been employed to study its fragmentation patterns. nih.gov The precursor ion for Tetrahydroalstonine(1+) has an m/z of 353.18706. nih.gov
The MS/MS fragmentation of Tetrahydroalstonine(1+) provides a characteristic fingerprint that helps confirm its identity. The cleavage of specific bonds within the complex ring system leads to a predictable set of fragment ions. libretexts.org
Table 2: Experimental MS/MS Fragmentation Data for Tetrahydroalstonine(1+)
| Fragment Ion (m/z) | Relative Intensity | Reference |
|---|---|---|
| 144.0784 | 999 | nih.gov |
| 222.1124 | 561 | nih.gov |
| 210.1124 | 502 | nih.gov |
| 353.1858 | 417 | nih.gov |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy IR spectroscopy is used to identify the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. rockymountainlabs.com For Tetrahydroalstonine(1+), IR spectra confirm the presence of functionalities such as the N-H group of the indole (B1671886), C-H bonds, and the ester carbonyl group. clockss.org
UV-Vis spectroscopy measures electronic transitions, typically within conjugated systems. libretexts.org The indole nucleus of Tetrahydroalstonine(1+) acts as the primary chromophore, giving rise to characteristic absorption bands in the UV region. libretexts.org
Stereochemical Assignment and Conformation Analysis
The complex three-dimensional arrangement of Tetrahydroalstonine(1+) is defined by its stereochemistry and preferred conformation, which have been elucidated primarily through single-crystal X-ray diffraction of its conjugate base. nih.gov
Stereochemical Assignment X-ray crystallographic analysis has unambiguously determined the absolute configuration of the four stereocenters in the molecule. Based on its biosynthesis, the established configuration is (3S, 15S, 19S, 20S). nih.gov This specific arrangement is crucial in distinguishing tetrahydroalstonine from its other stereoisomers.
Conformation Analysis The solid-state structure reveals a detailed picture of the molecule's conformation. nih.gov
Rings A and B (the indole portion) are planar. nih.gov
Ring C adopts a half-chair conformation. nih.gov
Ring D exists in a regular chair conformation. nih.gov
The C/D ring junction is trans-fused, while the D/E ring junction is cis-fused. nih.gov
In solution, the indolo[2,3-a]quinolizidine core of heteroyohimbine alkaloids can exist in different conformations. clockss.org Due to the cis-fused D/E rings, tetrahydroalstonine is understood to exist in an equilibrium between two specific conformers (designated as conformations 'b' and 'c'). clockss.org
Table 3: Crystal Data for Tetrahydroalstonine
| Parameter | Value | Reference |
|---|---|---|
| Chemical Formula | C₂₁H₂₄N₂O₃ | nih.gov |
| Molecular Weight | 352.42 g/mol | nih.gov |
| Crystal System | Orthorhombic | nih.gov |
| Cell Length a | 6.719 (1) Å | nih.gov |
| Cell Length b | 8.169 (2) Å | nih.gov |
| Cell Length c | 34.120 (5) Å | nih.gov |
| Cell Volume | 1872.8 (6) ų | nih.gov |
Relationship to Other Yohimban (B1201205) and Indole Alkaloid Scaffolds
Tetrahydroalstonine(1+) is a member of the large and diverse family of monoterpenoid indole alkaloids. nih.gov Its structure is based on the yohimban skeleton, a defining pentacyclic framework. nih.govebi.ac.uk
Yohimban and Heteroyohimbine Alkaloids : The yohimban group is characterized by the indolo[2,3-a]quinolizidine ring system. clockss.org Tetrahydroalstonine belongs to the heteroyohimbine subclass, which includes several stereoisomers that differ in the spatial orientation at one or more of their chiral centers. nih.gov
Structural Isomers : Tetrahydroalstonine shares its chemical formula with other heteroyohimbine alkaloids like ajmalicine (B1678821) and 19-epi-ajmalicine. nih.gov These compounds are diastereomers, meaning they have different stereochemical configurations. For instance, ajmalicine and tetrahydroalstonine are isomers that exhibit different pharmacological profiles, with ajmalicine acting as a selective α1-adrenergic receptor antagonist. nih.govebi.ac.uk This highlights how subtle changes in stereochemistry can significantly impact biological function.
Biosynthetic Relationship : The biosynthesis of these alkaloids originates from the common precursor, strictosidine (B192452) aglycone. nih.gov The specific stereochemical outcome, leading to either tetrahydroalstonine or its isomers, is controlled by stereoselective enzymes during the biosynthetic pathway. nih.govbiorxiv.org Furthermore, tetrahydroalstonine is structurally related to its oxidized form, alstonine (B1665729), which has shown potential as an antipsychotic agent. nih.gov The mass spectrum of tetrahydroalstonine also shows similarities to that of another related alkaloid, aricine, indicating a conserved fragmentation pattern for this structural class. iupac.org
Molecular Pharmacology and Cellular Mechanisms of Tetrahydroalstonine 1+
Receptor Binding and Ligand-Target Interactions (in vitro, preclinical)
Alpha-2 Adrenoceptor Antagonism: Subtype Specificity and Binding Kinetics
Tetrahydroalstonine (B1682762) is recognized as a selective antagonist of α₂-adrenergic receptors. medchemexpress.com In preclinical studies using pithed rats, Tetrahydroalstonine demonstrated a preferential blockade of α₂-adrenoceptors over α₁-adrenoceptors. researchgate.net Further investigations into its interaction with adrenergic receptor subtypes have revealed that Tetrahydroalstonine, along with the related alkaloid ajmalicine (B1678821), exhibits higher binding affinities for α₂A, α₂B, and α₂C adrenergic receptors, with Ki values in the submicromolar range (18–65 nM). nih.gov This is in contrast to tetracyclic kratom alkaloids, which show binding affinities in the micromolar range. nih.gov The pentacyclic structure of Tetrahydroalstonine is considered a critical feature for its binding to these α₂-adrenergic receptor subtypes. nih.govfrontiersin.org
The α₂-adrenergic receptor family consists of three highly homologous subtypes: α₂A, α₂B, and α₂C. wikipedia.org These G protein-coupled receptors are crucial in regulating neurotransmitter release in both the central and peripheral nervous systems. wikipedia.org The antagonistic activity of Tetrahydroalstonine at these receptors suggests its potential to modulate adrenergic signaling.
Table 1: Binding Affinities (Ki) of Tetrahydroalstonine at Adrenergic Receptor Subtypes
| Receptor Subtype | Binding Affinity (Ki) | Reference |
|---|---|---|
| α₂A-Adrenoceptor | 18–65 nM | nih.gov |
| α₂B-Adrenoceptor | 18–65 nM | nih.gov |
| α₂C-Adrenoceptor | 18–65 nM | nih.gov |
Interactions with Other Central Nervous System Receptors (e.g., Opioid, Serotonin (B10506), Dopamine (B1211576) Receptors)
Beyond its well-established effects on adrenergic receptors, the interaction of Tetrahydroalstonine with other key central nervous system (CNS) receptors, such as opioid, serotonin, and dopamine receptors, is an area of ongoing investigation.
Opioid Receptors: The opioid system, comprising mu (µ), delta (δ), and kappa (κ) receptors, is fundamental in modulating pain, mood, and reward pathways. bruker.comguidetopharmacology.org Preclinical research is essential for understanding the interactions of compounds with these receptors due to the significant abuse liability associated with mu-opioid receptor agonists. bruker.com While extensive research on various alkaloids' interactions with opioid receptors exists, specific binding data for Tetrahydroalstonine at opioid receptor subtypes from the provided search results is limited.
Serotonin Receptors: The serotonin (5-HT) receptor system is complex, with at least 14 subtypes that regulate a wide array of physiological and psychological functions, including mood, cognition, and sleep. frontiersin.orgmdpi.com Dysregulation of the serotonin system is implicated in various psychiatric disorders. nih.govcsic.es Preclinical studies have shown that various compounds can act as antagonists or agonists at different 5-HT receptor subtypes, influencing serotonergic neurotransmission. frontiersin.orgnih.gov However, specific in vitro binding affinities of Tetrahydroalstonine for serotonin receptor subtypes were not detailed in the provided search results.
Dopamine Receptors: Dopamine receptors, classified into D1-like (D1 and D5) and D2-like (D2, D3, and D4) subfamilies, are crucial for motor control, motivation, and cognition. d-nb.info The interaction of various compounds with these receptors can have significant implications for neuropsychiatric conditions. aginganddisease.orgresearchgate.net While the broader class of alkaloids has been studied for their effects on dopamine receptors, specific preclinical data on the direct binding of Tetrahydroalstonine to dopamine receptor subtypes is not available in the provided search results. nih.gov
Intracellular Signaling Pathway Modulation (in vitro, cell-based studies)
Akt/mTOR Pathway Regulation
Recent in vitro studies have highlighted the ability of Tetrahydroalstonine to modulate the Akt/mTOR signaling pathway. medchemexpress.commedchemexpress.com This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. In a study utilizing palmitic acid-induced SK-N-MC cells as a model for neurodegenerative processes, Tetrahydroalstonine was found to restore the impaired PI3K/Akt signaling pathway. bohrium.com This restoration was associated with a reduction in cellular apoptosis. bohrium.com
Furthermore, in a model of oxygen-glucose deprivation/re-oxygenation (OGD/R) in primary cortical neurons, Tetrahydroalstonine treatment significantly ameliorated the inactivation of Akt and mTORC1 that was induced by the OGD/R conditions. nih.govresearchgate.net The ratios of phosphorylated Akt (p-Akt) to total Akt and phosphorylated mTOR (p-mTOR) to total mTOR were markedly increased in the presence of Tetrahydroalstonine, indicating an activation of this pathway. nih.gov
Autophagy Modulation in Cellular Stress Models (e.g., Oxygen–Glucose Deprivation/Re-oxygenation)
Tetrahydroalstonine has been shown to exert neuroprotective effects by modulating autophagy, a cellular process for degrading and recycling cellular components, particularly under stress conditions. nih.govresearchgate.net In primary cortical neurons subjected to OGD/R, a model mimicking ischemic stroke, Tetrahydroalstonine treatment significantly improved cell viability. medchemexpress.comnih.gov
This protective effect is linked to its ability to regulate autophagy-lysosomal function. medchemexpress.com OGD/R induction leads to autophagic activity and lysosomal dysfunction. nih.gov Tetrahydroalstonine was found to ameliorate the abnormal expression of autophagy and lysosomal markers, such as the ratio of LC3B-II to LC3B-I, LAMP1, CSTB, and TFEB. medchemexpress.comresearchgate.net The mechanism underlying this autophagy regulation appears to be mediated through its activation of the Akt/mTOR pathway, as mTOR is a negative regulator of autophagy. nih.gov The neuroprotective effect of Tetrahydroalstonine in this model was reversed by the use of a lysosome inhibitor, further supporting the role of autophagy modulation in its mechanism of action. nih.gov
Table 2: Effects of Tetrahydroalstonine on Cellular Markers in an OGD/R Model
| Cellular Marker | Effect of OGD/R | Effect of Tetrahydroalstonine Treatment | Reference |
|---|---|---|---|
| Cell Viability | Decreased | Increased | medchemexpress.comnih.gov |
| p-Akt/Akt Ratio | Decreased | Increased | nih.govresearchgate.net |
| p-mTOR/mTOR Ratio | Decreased | Increased | nih.govresearchgate.net |
| LC3B-II/I Ratio | Increased | Decreased | medchemexpress.comresearchgate.net |
| LAMP1 Expression | Altered | Ameliorated | medchemexpress.comresearchgate.net |
| CSTB Expression | Altered | Ameliorated | medchemexpress.comresearchgate.net |
| TFEB Level | Down-regulated | Up-regulated | nih.gov |
Mechanistic Insights into Preclinical Pharmacological Activities
The preclinical pharmacological activities of Tetrahydroalstonine appear to stem from a combination of its receptor interactions and its influence on intracellular signaling. Its antagonism of α₂-adrenergic receptors can modulate synaptic neurotransmitter release, which has wide-ranging physiological implications.
The neuroprotective effects observed in cellular stress models are mechanistically linked to its ability to activate the Akt/mTOR pathway. nih.gov This activation, in turn, leads to the regulation of autophagy, preventing the excessive or dysfunctional autophagic processes that contribute to neuronal cell death in conditions like cerebral ischemia. nih.govnih.govfrontiersin.org The restoration of the PI3K/Akt pathway also contributes to its anti-apoptotic effects. bohrium.com These findings suggest that Tetrahydroalstonine's protective effects in preclinical models of neuronal injury are a result of its ability to intervene in critical cell survival and degradation pathways.
Neuroprotective Mechanisms at the Cellular Level
Tetrahydroalstonine (THA) demonstrates significant neuroprotective properties through various cellular mechanisms, primarily by modulating autophagy and key signaling pathways involved in neuronal survival. medchemexpress.comnih.gov Research has particularly highlighted its efficacy in models of cerebral ischemia and neurodegenerative diseases. nih.govbohrium.com
One of the primary neuroprotective functions of THA is its ability to regulate the autophagy-lysosomal pathway. medchemexpress.comnih.gov In studies using primary cortical neurons subjected to oxygen-glucose deprivation/reoxygenation (OGD/R), a model for ischemic stroke, THA treatment was found to improve cell viability. nih.gov The compound works by mitigating the abnormal expression of autophagy markers such as LC3B-II/I and lysosomal markers like LAMP1 and CSTB. medchemexpress.comnih.gov This regulatory effect on autophagy is crucial, as dysfunction in this process is a key contributor to neuronal damage during ischemic events. nih.gov THA effectively inhibits the overactivation of autophagy signaling that occurs in the early stages of reoxygenation following an ischemic insult, thereby reducing subsequent neuronal death. nih.gov
The mechanism underlying this regulation of autophagy involves the activation of the Akt/mTOR signaling pathway. medchemexpress.comnih.gov The Akt/mTOR pathway is a critical regulator of cellular autophagy; its activation generally inhibits autophagy. nih.govmdpi.com In OGD/R-induced neuronal injury, this pathway is typically suppressed. nih.gov Research has shown that THA administration significantly ameliorates this suppression, restoring the activity of Akt and the downstream mTORC1 complex. nih.gov This activation of Akt/mTOR signaling by THA is considered a key element in its ability to protect neurons from ischemic damage. medchemexpress.comnih.gov
Furthermore, in the context of neurodegenerative conditions like Alzheimer's disease, THA has shown potential in protecting neuronal cells. bohrium.comfrontiersin.org In vitro studies using palmitic acid-stimulated SK-N-MC cells, a model for Alzheimer's-related cellular stress, found that THA could attenuate the generation of amyloid-beta (Aβ1-42) and the hyperphosphorylation of tau protein. bohrium.comfrontiersin.org This neuroprotective action is also linked to the modulation of the PI3K/Akt signaling pathway. bohrium.comfrontiersin.org By restoring impaired PI3K/Akt signaling, THA helps to regulate insulin (B600854) resistance at the cellular level and reduce the activity of enzymes like BACE1 and GSK3β, which are involved in the production of Aβ and tau pathology. bohrium.comfrontiersin.org This leads to a reduction in cell apoptosis, as evidenced by the downregulation of pro-apoptotic proteins like Bax, cytochrome C, and active caspase-3. bohrium.com
Tetrahydroalstonine is also known as a selective antagonist of α2-adrenergic receptors. medchemexpress.comtargetmol.com While the direct link between this antagonism and its cellular neuroprotective effects is still being fully elucidated, the modulation of adrenergic signaling is a recognized factor in neuronal function and survival.
Table 1: Summary of Neuroprotective Mechanisms of Tetrahydroalstonine(1+) at the Cellular Level
| Experimental Model | Key Findings | Involved Signaling Pathway | Reference |
|---|---|---|---|
| Primary cortical neurons (OGD/R) | Increased cell viability; Ameliorated abnormal expression of autophagy and lysosomal markers (LC3B-II/I, LAMP1, CSTB, TFEB). | Akt/mTOR pathway | medchemexpress.comnih.gov |
| Palmitic acid-induced SK-N-MC cells | Reduced cell apoptosis; Attenuated generation of Aβ1-42 and Tau. | PI3K/Akt signaling pathway | bohrium.com |
| Pithed rats | Antagonized pressor response induced by noradrenaline. | α1- and α2-adrenoceptor antagonism | targetmol.com |
Vasorelaxant Mechanisms
Tetrahydroalstonine, a monoterpene indole (B1671886) alkaloid, exhibits vasorelaxant properties, contributing to its potential cardiovascular effects. researchgate.netrsc.org Its mechanisms of action involve interactions with adrenergic receptors and potential modulation of pathways that regulate vascular tone. targetmol.comnih.gov
As an antagonist of α1- and α2-adrenoceptors, THA can directly influence blood vessel contraction. targetmol.com Adrenergic receptors, particularly the α1-adrenoceptors located on vascular smooth muscle, mediate vasoconstriction in response to catecholamines like noradrenaline. By blocking these receptors, THA can inhibit this pressor response, leading to vasorelaxation. targetmol.com Studies in pithed rats have demonstrated that THA antagonizes the rise in blood pressure induced by noradrenaline. targetmol.com
Research on alkaloids isolated from Alstonia scholaris, including THA, has confirmed their vasorelaxant activities on rat mesenteric arteries that were pre-contracted with phenylephrine. researchgate.net This suggests a direct effect on the vascular smooth muscle. While several alkaloids from this plant showed significant vasorelaxant effects, the specific intracellular signaling cascades for THA are an area of ongoing investigation. researchgate.net
Network pharmacology and molecular docking studies have provided further insights into the potential mechanisms. These computational analyses suggest that THA's effects may be part of a multi-target action on pathways related to cardiovascular function. nih.govnih.gov For instance, analyses of herbal formulas containing THA point towards the involvement of the VEGF signaling pathway, which plays a role in angiogenesis and vascular health. nih.gov While these are broader predictions based on network analysis, they suggest that THA may influence endothelial cell function and vascular homeostasis through complex interactions.
Table 2: Research Findings on the Vasorelaxant Mechanisms of Tetrahydroalstonine(1+)
| Study Type | Model | Key Findings | Potential Mechanism | Reference |
|---|---|---|---|---|
| In vivo | Pithed rats | Antagonized the pressor response to injected noradrenaline. | α1- and α2-adrenoceptor antagonism | targetmol.com |
| In vitro | Rat mesenteric arteries | Exhibited vasorelaxant activity against phenylephrine-induced contraction. | Direct effect on vascular smooth muscle | researchgate.net |
| In silico (Network Pharmacology) | Diabetic Osteoporosis Model | Identified as a key active ingredient potentially acting through the VEGF signaling pathway. | Modulation of angiogenesis-related pathways | nih.gov |
| In silico (Molecular Docking) | Hypertension Model | Docked with residues in EGFR and TP53, suggesting interaction with pathways regulating cell growth and function. | Multi-target interaction with proteins involved in vascular homeostasis | nih.gov |
Structure Activity Relationship Sar Studies of Tetrahydroalstonine 1+ Analogs
Identification of Key Pharmacophores for Receptor Binding and Efficacy
A pharmacophore is an abstract description of the essential steric and electronic features required for a molecule to interact with a specific biological target and elicit a response. wikipedia.org For Tetrahydroalstonine(1+), the key pharmacophoric features for its characteristic α2-adrenergic receptor antagonism can be inferred from its rigid pentacyclic structure. The protonated form, Tetrahydroalstonine(1+), is the biologically active species at physiological pH.
The critical pharmacophoric elements are believed to be:
The Basic Nitrogen (N-4): This nitrogen atom is protonated at physiological pH, forming a cation. This positive charge is a fundamental feature for interaction with the typically anionic aspartate residue in transmembrane helix 3 of aminergic G-protein coupled receptors, such as the α2-adrenoceptor.
The Indole (B1671886) Moiety: The indole ring system, specifically the N-H group, can act as a hydrogen bond donor. The aromatic nature of the indole contributes to hydrophobic and π-π stacking interactions within the receptor's binding pocket.
The Methoxycarbonyl Group: The ester group at C16 likely engages in hydrogen bonding or polar interactions within the active site, contributing to binding affinity.
Hydrophobic Framework: The entire carbocyclic framework provides a rigid scaffold that presents these features in a precise spatial arrangement, contributing to hydrophobic interactions with non-polar amino acid residues in the receptor.
These features, when correctly oriented, allow Tetrahydroalstonine(1+) to bind optimally to the α2-adrenoceptor and antagonize its action.
| Feature | Putative Interaction | Importance for Binding/Efficacy |
| Cationic Nitrogen (N-4) | Ionic bond with anionic residue (e.g., Asp) | Essential for anchoring the ligand in the binding site |
| Indole N-H | Hydrogen bond donor | Contributes to binding affinity and specificity |
| Aromatic Indole Ring | π-π stacking, hydrophobic interactions | Enhances binding affinity |
| Rigid Pentacyclic Core | Defines spatial orientation of features | Critical for selectivity and proper receptor fit |
| Methoxycarbonyl Group (C16) | Hydrogen bond acceptor, polar interactions | Contributes to binding affinity |
Impact of Structural Modifications on Biological Activity and Selectivity
The impact of structural modifications on the biological activity of heteroyohimbine alkaloids is profound, often leading to dramatic shifts in receptor selectivity. This is most clearly demonstrated by comparing Tetrahydroalstonine (B1682762) with its natural stereoisomers.
The most significant structural feature influencing selectivity is the stereochemistry at position C20. Tetrahydroalstonine possesses an (S) configuration at C20, which is crucial for its selective antagonism of α2-adrenoceptors. mpg.de In contrast, its diastereomer, Ajmalicine (B1678821) (also known as raubasine), has an (R) configuration at C20. This single stereochemical inversion causes a dramatic switch in selectivity, making Ajmalicine a preferential α1-adrenergic receptor antagonist. ebi.ac.ukwikipedia.org This highlights the exquisite sensitivity of the adrenoceptor binding pockets to the three-dimensional shape of the ligand.
Further insights into the impact of modifications can be summarized as follows:
Stereochemistry: The relative stereochemistry at C3, C15, and C20 is paramount. The specific arrangement in Tetrahydroalstonine results in a molecular shape that is complementary to the α2-adrenoceptor but not the α1-adrenoceptor.
Aromatization of the C/D Rings: The conversion of Tetrahydroalstonine to its oxidized form, Alstonine (B1665729) , introduces a positive charge and planarity across the C/D ring system. Alstonine has been shown to interact with serotonin (B10506) 5-HT2A/C receptors and has a weak antagonistic effect at the α2A-adrenergic receptor. mpg.denih.gov This modification significantly alters the pharmacological profile.
Substitution on the Indole Ring: While specific studies on Tetrahydroalstonine are scarce, research on related indole alkaloids shows that modifications to the indole ring (e.g., halogenation) can be achieved through biosynthetic engineering. bohrium.com Such modifications would be expected to alter the electronic properties and lipophilicity of the molecule, thereby impacting receptor affinity and selectivity. For instance, the directed biosynthesis of fluoro- and chloro-alstonine analogs has been reported. bohrium.com
The precise geometry of the heteroyohimbine scaffold is thus the primary determinant of its interaction with adrenergic receptors, with even subtle changes in stereochemistry leading to major shifts in biological activity and receptor selectivity.
Comparative SAR with Related Indole Alkaloids
Comparing the SAR of Tetrahydroalstonine(1+) with other structurally related indole alkaloids, particularly its stereoisomers and other yohimban-type alkaloids, provides a clearer picture of the features governing receptor selectivity.
Tetrahydroalstonine vs. Yohimbine: Yohimbine is another well-known indole alkaloid that is also a selective α2-adrenoceptor antagonist. However, it belongs to the yohimban (B1201205) class, differing from the heteroyohimban structure of Tetrahydroalstonine in the E-ring (carbocyclic in yohimbine, oxygen-containing in tetrahydroalstonine). Despite this difference, both molecules adopt a conformation that allows them to bind effectively to the α2-receptor. The fundamental pharmacophoric elements, such as the protonated nitrogen and the indole system, are conserved. The SAR comparison indicates that different structural scaffolds can present the necessary pharmacophoric features in a similar spatial arrangement to achieve the same primary biological effect.
Comparison with Akuammigine: Akuammigine is another stereoisomer of Tetrahydroalstonine. In the comparative study in pithed rats, Akuammigine was found to be a very weak antagonist at both pre- and postsynaptic α-adrenoceptors, with a potency profile falling between that of Tetrahydroalstonine and Ajmalicine. ebi.ac.uk This further underscores the high degree of structural and stereochemical specificity required for potent and selective receptor interaction.
The following table summarizes the key comparative aspects:
| Compound | Class | Key Structural Feature (vs. Tetrahydroalstonine) | Primary Adrenergic Receptor Selectivity |
| Tetrahydroalstonine | Heteroyohimbine | - | α2-selective antagonist targetmol.com |
| Ajmalicine | Heteroyohimbine | Diastereomer (different stereochemistry at C20) | α1-selective antagonist wikipedia.org |
| Yohimbine | Yohimban | Different E-ring (carbocyclic) | α2-selective antagonist ebi.ac.uk |
| Akuammigine | Heteroyohimbine | Stereoisomer | Weak α1/α2 antagonist ebi.ac.uk |
| Alstonine | β-carboline | Aromatized C/D rings | Weak α2A antagonist, 5-HT2A/C activity mpg.denih.gov |
Computational Chemistry and Molecular Modeling of Tetrahydroalstonine 1+
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor or target protein to form a stable complex. scispace.com This method is instrumental in identifying potential biological targets and understanding the structural basis of a ligand's activity.
Research has employed molecular docking to investigate the interactions of tetrahydroalstonine (B1682762) with various protein targets. In a study exploring the anti-hypertensive mechanisms of the Uncaria rhynchophylla-Alisma plantago-aquatica L. drug pair, molecular docking simulations were performed to assess the binding of tetrahydroalstonine to key proteins. researchgate.net The results indicated that tetrahydroalstonine could effectively dock with Epidermal Growth Factor Receptor (EGFR) and Tumor Protein P53 (TP53), suggesting these as potential targets for its biological activity. researchgate.net
The general procedure for such simulations involves preparing the 3D structures of both the ligand (Tetrahydroalstonine(1+)) and the protein target. The ligand's conformation is typically optimized using quantum mechanical methods, such as the B3LYP/def2-SVP level of theory. The protein structures can be obtained from crystallographic data or predicted using advanced tools like AlphaFold. Software packages like Autodock Vina are then used to perform the docking calculations, which yield various possible binding poses and associated binding energy scores. These scores help in identifying the most stable and likely binding mode of the ligand within the protein's active site.
| Target Protein | Investigated For | Docking Software | Key Findings |
| EGFR | Anti-hypertensive mechanisms | Not Specified | Tetrahydroalstonine shows effective binding. researchgate.net |
| TP53 | Anti-hypertensive mechanisms | Not Specified | Tetrahydroalstonine shows effective binding. researchgate.net |
| α₂-adrenergic receptor | Neuroprotective effects | Not Specified | Known selective antagonist, implying binding interaction. medchemexpress.com |
| RvDTR Variants | Biosynthesis of spirooxindole alkaloids | Autodock Vina | A related compound, 3-dehydro-tetrahydroalstonine, was docked. |
Molecular Dynamics Simulations to Investigate Binding Stability
Following molecular docking, molecular dynamics (MD) simulations are frequently used to assess the stability of the predicted ligand-protein complex over time. nih.gov MD simulations provide a dynamic view of the complex, accounting for the flexibility of both the ligand and the protein, which is a limitation of the more rigid docking approach. youtube.com
For a complex of Tetrahydroalstonine(1+) and its target protein, an MD simulation would track the movements and interactions of every atom in the system over a set period, often in the nanosecond to microsecond range. youtube.com This is achieved by solving Newton's equations of motion for the system. The process requires a force field, which is a set of parameters that defines the potential energy of the system's particles. For protein-ligand simulations, force fields like Amber ff19SB for the protein and the General AMBER Force Field (GAFF) for the small molecule are commonly employed.
The stability of the Tetrahydroalstonine(1+)-protein complex is analyzed by monitoring several parameters throughout the simulation. researchgate.net A key metric is the Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms from their initial docked positions. A low and stable RMSD value over time suggests that the ligand remains securely bound in the binding pocket and the complex is stable. researchgate.net Other analyses, such as Root Mean Square Fluctuation (RMSF) and hydrogen bond analysis, can reveal the flexibility of different protein regions and the persistence of specific intermolecular interactions that anchor the ligand.
| Simulation Parameter | Purpose in Analyzing Tetrahydroalstonine(1+) Binding |
| Potential Energy | To assess the overall energetic stability of the system over time. researchgate.net |
| Root Mean Square Deviation (RMSD) | To measure the deviation of the ligand and protein from the initial docked pose, indicating binding stability. researchgate.net |
| Root Mean Square Fluctuation (RMSF) | To identify which amino acid residues in the protein are more flexible or rigid upon ligand binding. |
| Hydrogen Bond Analysis | To quantify the number and duration of specific hydrogen bonds between Tetrahydroalstonine(1+) and the target, which are crucial for binding affinity. |
Quantitative Structure-Activity Relationship (QSAR) Modeling and Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. numberanalytics.com The fundamental principle is that the structural features of a molecule dictate its activity. numberanalytics.com While specific QSAR models for Tetrahydroalstonine(1+) are not detailed in the available literature, a hypothetical model could be developed to predict the activity of its analogs and guide the design of more potent molecules.
Developing a QSAR model involves several key steps:
Data Set Compilation : A series of Tetrahydroalstonine analogs with experimentally measured biological activity (e.g., inhibitory concentration against a specific target) is required. This set is divided into a training set for building the model and a test set for validating it. massbio.org
Descriptor Calculation : Molecular descriptors, which are numerical representations of a molecule's physicochemical properties, are calculated for each compound. numberanalytics.com These can range from simple 2D descriptors to more complex 3D descriptors. massbio.org
Model Generation : Statistical techniques, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to create a mathematical equation linking the descriptors (independent variables) to the biological activity (dependent variable). researchgate.net
Validation : The model's predictive power is rigorously tested using internal and external validation methods to ensure it is robust and not a result of chance correlation. researchgate.net
Such a model could be used to screen virtual libraries of novel Tetrahydroalstonine derivatives, predicting their activity before they are synthesized, thereby saving significant time and resources. numberanalytics.com
| Descriptor Type | Examples | Relevance for Tetrahydroalstonine(1+) Analogs |
| Constitutional (1D) | Molecular Weight, Atom Count | Basic structural properties. |
| Topological (2D) | Topological Polar Surface Area (TPSA), Wiener Index | Describes atomic connectivity and molecular shape. massbio.org |
| Physicochemical (2D) | LogP (lipophilicity), Molar Refractivity | Important for absorption, distribution, metabolism, and excretion (ADME) properties. massbio.org |
| Quantum Chemical (3D) | HOMO/LUMO energies, Dipole Moment | Describes electronic properties that influence reactivity and intermolecular interactions. researchgate.net |
In Silico Approaches for Drug Design and Lead Optimization
In silico drug design encompasses all the computational methods used to identify, design, and optimize new drug candidates. frontiersin.org It integrates techniques like molecular docking, MD simulations, and QSAR to streamline the drug discovery pipeline. scispace.comnih.gov Tetrahydroalstonine(1+) can serve as a "hit" or starting point for a lead optimization campaign guided by these computational tools.
The process begins with a validated biological target. Using the docked structure of Tetrahydroalstonine(1+) within its target's binding site (from Section 8.1), medicinal chemists can identify key interactions (e.g., hydrogen bonds, hydrophobic contacts) that are crucial for its activity. They can also identify regions of the molecule that can be modified to improve properties like potency, selectivity, or metabolic stability.
For example, if docking and MD simulations reveal an unoccupied hydrophobic pocket near the bound ligand, new analogs of Tetrahydroalstonine(1+) could be designed in silico to include a lipophilic group that extends into this pocket. These new virtual compounds would then be re-docked into the target to predict their binding affinity. A QSAR model (from Section 8.3) could further predict their biological activity and potential toxicity. This iterative cycle of design, docking, and prediction allows for the rapid evaluation of numerous potential modifications, ensuring that only the most promising compounds are selected for chemical synthesis and experimental testing. nih.govnih.gov This approach significantly increases the efficiency of the drug development process, reducing costs and accelerating the journey from an initial hit compound to a viable drug candidate. researchgate.net
Future Perspectives and Emerging Research Avenues for Tetrahydroalstonine 1+
Elucidation of Uncharacterized Biosynthetic Enzymes and Pathways
The biosynthesis of terpenoid indole (B1671886) alkaloids (TIAs), including tetrahydroalstonine (B1682762), is a complex process involving numerous enzymes and intermediates. mountainscholar.orgjipb.net While significant progress has been made in identifying the genes and enzymes responsible for the early stages of the TIA pathway, many steps leading to the vast diversity of these compounds remain uncharacterized. mountainscholar.orgjipb.net The common precursor for all TIAs is strictosidine (B192452), which is formed from the condensation of tryptamine (B22526) and secologanin (B1681713). plos.orgresearchgate.net From strictosidine, the pathway branches into various alkaloid classes.
The formation of tetrahydroalstonine involves the enzyme tetrahydroalstonine synthase (THAS), which reduces the strictosidine aglycone. nih.govresearchgate.net THAS is a medium-chain dehydrogenase/reductase (MDR) that has been identified and characterized in Catharanthus roseus. nih.govbiorxiv.orgbiorxiv.org Research has shown that THAS is localized in the nucleus and may interact with the preceding enzyme in the pathway, strictosidine β-glucosidase (SGD). nih.govresearchgate.net This interaction suggests the possibility of metabolic channeling, a process where intermediates are passed directly from one enzyme to the next, which can increase efficiency and prevent the diffusion of reactive intermediates. nih.gov
Future research will likely focus on identifying and characterizing the remaining unknown enzymes in the TIA pathway. This includes enzymes responsible for modifications to the tetrahydroalstonine scaffold, leading to the production of other related alkaloids. For instance, the oxidation of tetrahydroalstonine can lead to the formation of alstonine (B1665729) and serpentine. oup.com The discovery of these enzymes is crucial for a complete understanding of TIA biosynthesis and for enabling the metabolic engineering of plants and microorganisms to produce specific, high-value alkaloids. mountainscholar.orgthieme-connect.com Recent studies have utilized transcriptomics and metabolomics data to identify candidate genes for uncharacterized steps in related alkaloid pathways, a strategy that holds promise for the tetrahydroalstonine branch as well. biorxiv.orgbiorxiv.org
Advanced Synthetic Biology and Metabolic Engineering for Production
The low abundance of many valuable TIAs in their native plant sources, such as Catharanthus roseus, has driven research into alternative production platforms. mountainscholar.orgbenthamscience.com Chemical synthesis of these complex molecules is often commercially unfeasible due to their intricate stereochemistry. thieme-connect.com Therefore, synthetic biology and metabolic engineering have emerged as promising approaches for the sustainable and cost-effective production of compounds like tetrahydroalstonine(1+). thieme-connect.combenthamscience.comsioc-journal.cn
Metabolic engineering efforts in C. roseus have focused on overexpressing key pathway genes and transcriptional regulators to increase the production of desired alkaloids. jipb.netplos.org For example, overexpressing genes for enzymes like tryptophan decarboxylase and strictosidine synthase, which are involved in the early steps of the TIA pathway, has been explored to increase the flux towards alkaloid biosynthesis. plos.org Additionally, manipulating the expression of transcriptional activators, such as the ORCA proteins, has been shown to upregulate multiple genes in the TIA pathway. mountainscholar.org
A significant emerging strategy is the heterologous production of TIAs in microbial hosts like Saccharomyces cerevisiae (yeast) and Escherichia coli. phdcourses.dk This involves transferring the entire biosynthetic pathway for a target alkaloid into a microbe, which can then be grown in large-scale fermenters. phdcourses.dkacs.org Recently, yeast-based cell factories have been successfully engineered for the de novo production of corynanthe-type MIAs, including tetrahydroalstonine. acs.org These platforms offer several advantages over plant-based production, including faster growth rates, easier genetic manipulation, and the potential for higher yields. phdcourses.dk Future research in this area will focus on optimizing these microbial systems by addressing challenges such as enzyme efficiency, substrate availability, and the toxicity of intermediates. sioc-journal.cnphdcourses.dk
Discovery of Novel Molecular Targets and Pharmacological Mechanisms
Tetrahydroalstonine, also known as ajmalicine (B1678821) or raubasine (B4998273), has been historically used for its antihypertensive properties. patsnap.comwikipedia.org Its primary mechanism of action is the blockade of α1-adrenergic receptors, leading to vasodilation and a decrease in blood pressure. patsnap.comwikipedia.org It also exhibits some activity at serotonin (B10506) receptors and possesses anticholinergic properties. patsnap.com A combination of almitrine (B1662879) and raubasine has been shown to increase cerebral blood flow and oxygen uptake, suggesting potential applications in treating age-related cognitive decline and other neurovascular disorders. nih.govmedex.com.bd
Emerging research is beginning to uncover novel molecular targets and pharmacological activities for tetrahydroalstonine. A recent study using a systems pharmacology approach suggested that tetrahydroalstonine may have therapeutic potential for Alzheimer's disease by modulating the PI3K/Akt signaling pathway. bohrium.com The study indicated that tetrahydroalstonine could bind to AKT1, a key protein in this pathway, and thereby alleviate insulin (B600854) resistance and reduce the production of amyloid-β and hyperphosphorylated tau, two hallmarks of Alzheimer's disease. bohrium.com Another study demonstrated the neuroprotective effects of (-)-tetrahydroalstonine against oxygen-glucose deprivation/re-oxygenation-induced neuronal injury, a model for ischemic stroke, through the regulation of autophagy. mdpi.com
Future research will likely continue to explore the polypharmacology of tetrahydroalstonine, investigating its interactions with a wider range of molecular targets. This could lead to the discovery of new therapeutic applications for this compound and its derivatives. Techniques such as molecular docking and high-throughput screening will be instrumental in identifying novel protein targets. bohrium.comresearchgate.net Furthermore, elucidating the detailed molecular mechanisms underlying its observed effects, particularly in the central nervous system, will be a key area of investigation. mdpi.comoup.com
Integration of Omics Data for Systems-Level Understanding
The complexity of the TIA biosynthetic pathway and its intricate regulation necessitates a systems-level approach for a comprehensive understanding. pnas.orgpnas.org The integration of multiple "omics" datasets, including genomics, transcriptomics, proteomics, and metabolomics, provides a powerful framework for unraveling the complex networks that govern the production of tetrahydroalstonine(1+) and other alkaloids. nih.govnih.govfrontiersin.org
Several studies have successfully employed multi-omics approaches to study TIA biosynthesis in C. roseus. pnas.orgpnas.orgnih.gov By correlating gene expression profiles (transcriptomics) with metabolite accumulation profiles (metabolomics), researchers have been able to construct gene-to-metabolite networks. pnas.orgpnas.orgnih.gov These networks have revealed how different branches of the TIA pathway are regulated by various factors, such as plant hormones, and have helped to identify new candidate genes involved in alkaloid biosynthesis. pnas.orgnih.gov For instance, such analyses have shown that auxins can enhance the accumulation of certain TIA precursors while repressing the formation of ajmalicine (raubasine). pnas.orgnih.gov
The future of TIA research will increasingly rely on these integrative strategies. nih.govfrontlinegenomics.com The challenge lies not only in generating large-scale omics data but also in developing sophisticated computational tools and bioinformatics pipelines to effectively integrate and interpret these diverse datasets. frontlinegenomics.comresearchgate.net A systems biology approach that combines multi-omics data with mathematical modeling can help to predict metabolic fluxes and identify key bottlenecks in the biosynthetic pathway. researchgate.net This holistic understanding is essential for designing more effective metabolic engineering strategies to enhance the production of desired compounds like tetrahydroalstonine(1+). researchgate.netpnas.org Furthermore, integrating omics data with clinical information can help to elucidate the molecular basis of the pharmacological effects of these alkaloids and identify potential biomarkers for disease. nih.govfrontiersin.org
Development of Advanced Analytical and Imaging Probes
The accurate identification and quantification of tetrahydroalstonine(1+) and other TIAs in complex biological matrices are crucial for both biosynthetic studies and pharmacological investigations. universiteitleiden.nlrjpharmacognosy.ir High-performance liquid chromatography (HPLC), often coupled with ultraviolet (UV) or mass spectrometry (MS) detection, is the most widely used technique for the analysis of these alkaloids. universiteitleiden.nlrjpharmacognosy.iruniversiteitleiden.nl Recent advancements in analytical chemistry, such as ultra-performance liquid chromatography (UPLC) and tandem mass spectrometry (MS/MS), have further improved the sensitivity, selectivity, and speed of TIA analysis. rjpharmacognosy.iruniversiteitleiden.nl
A key area of future development is the creation of advanced analytical and imaging probes that can visualize the spatial and temporal distribution of tetrahydroalstonine(1+) within living cells and tissues. numberanalytics.comnih.govncc.go.jp Such probes would be invaluable for studying the subcellular localization of TIA biosynthetic enzymes, the transport of intermediates between different cellular compartments, and the interaction of these alkaloids with their molecular targets in real-time. nih.govnih.gov
The design and synthesis of these molecular imaging probes present a significant challenge. nih.gov Strategies could involve modifying the tetrahydroalstonine scaffold with fluorescent tags or other reporter molecules. nih.gov For example, established imaging agents can be converted into novel probes by attaching different labeling moieties. nih.gov The development of such probes will be accelerated by advances in synthetic chemistry, computer-aided molecular design, and high-throughput screening methods. numberanalytics.comnih.gov These advanced analytical tools will provide unprecedented insights into the cell biology of TIA biosynthesis and the molecular pharmacology of tetrahydroalstonine(1+). ncc.go.jpjst.go.jp
Q & A
Q. What experimental methods are used to elucidate the crystal structure of tetrahydroalstonine (THA)?
THA's crystal structure is determined via single-crystal X-ray diffraction at 293 K, with data collected using a Nonius Kappa CCD diffractometer. Key parameters include an average C–C bond distance of 0.003 Å, R-factor of 0.044, and wR-factor of 0.114. The L-shaped conformation and intermolecular interactions (N–H⋯O, C–H⋯O) are analyzed using software like SHELXL95. Researchers should ensure data-to-parameter ratios >10:1 to minimize overfitting .
Q. How can THA be biosynthesized in yeast systems?
Yeast cells engineered to express Catharanthus roseus cytochrome P450 reductase (CPR) and heterologous cytochrome b5 (CYB5) convert substrates like 8-oxogeranial or tryptamine into THA. Optimal CPR variants (≥95% identity to SEQ ID NO: 67) enhance yield. Methodological steps include substrate feeding, monitoring alkaloid intermediates via LC-MS, and validating enzymatic activity via knockout controls .
Q. What assays confirm THA’s α2-adrenoceptor antagonism?
In vitro receptor binding assays using radiolabeled ligands (e.g., [³H]-rauwolscine) quantify THA’s selectivity. In vivo studies in rodent models (e.g., 0.5–2 mg/kg doses) assess blood pressure modulation via spinal sympathetic outflow or norepinephrine injection. Dose-dependent inhibition of α2-mediated effects confirms selectivity over α1-adrenoceptors .
Advanced Research Questions
Q. How do stereochemical challenges in THA synthesis impact enzymatic mechanisms?
Tetrahydroalstonine synthase (THAS) catalyzes stereoselective reduction of strictosidine aglycone, competing with ajmalicine and 19-epi-ajmalicine formation. Kinetic studies using isotope-labeled substrates and mutagenesis of THAS active sites (e.g., substrate-binding residues) can resolve tautomerization (enamine-imine) versus reduction-first mechanisms. Co-crystallization with intermediates may clarify stereochemical control .
Q. What in vitro models validate THA’s neuroprotective effects in Alzheimer’s disease (AD)?
SK-N-MC cells treated with palmitic acid (to induce insulin resistance) are used to study THA’s modulation of PI3K/Akt signaling. Key steps:
- MTT assays for cell viability.
- Annexin V-PI flow cytometry to quantify apoptosis.
- Western blotting for BACE1, GSK3β, and caspase-3 activity.
- Immunofluorescence for Aβ1-42 and tau aggregation. THA restores PI3K/Akt activation, reducing apoptotic markers by 40–60% .
Q. How can contradictions in THA biosynthesis pathways be resolved?
Yeast-based systems () report THA production via CPR/CYB5, while enzymatic studies ( ) emphasize THAS’s role. Reconciling these requires:
Q. What analytical strategies ensure THA purity in complex matrices?
Orthogonal methods are critical:
- X-ray crystallography for structural validation (Rint < 0.05).
- HPLC-MS/MS with C18 columns (e.g., 5 µm, 250 × 4.6 mm) and ESI+ ionization.
- ¹H/¹³C NMR to confirm absence of diastereomers (e.g., ajmalicine). Purity thresholds ≥95% are recommended for pharmacological assays .
Q. What bioinformatics approaches identify THA’s role in septic shock?
Core gene networks (e.g., CD63, C3AR1) linked to septic shock are mined via GEO datasets. THA’s potential is flagged using molecular docking (AutoDock Vina) against α2-adrenoceptor structures (PDB: 6TIS). In vitro validation includes LPS-induced macrophage models and cytokine profiling (ELISA for TNF-α, IL-6) .
Methodological Considerations
- Data Reproducibility : Adhere to Beilstein Journal guidelines for experimental reporting (e.g., detailed protocols in Supplementary Materials, ≥3 biological replicates) .
- Ethical Compliance : For in vivo studies, follow ARRIVE 2.0 guidelines for animal welfare .
- Conflict Resolution : Address contradictory biosynthesis data via multi-omics integration (transcriptomics/metabolomics) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
